molecular formula C17H17F3N2O3 B2628076 (E)-N-(3-acetylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide CAS No. 1009793-81-0

(E)-N-(3-acetylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

Cat. No.: B2628076
CAS No.: 1009793-81-0
M. Wt: 354.329
InChI Key: KBIJSPCBIDVVHR-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-acetylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H17F3N2O3 and its molecular weight is 354.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acid-Catalyzed Ring Opening and Formation of Complex Structures

2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, sharing structural similarities with the compound , undergo ring opening in the presence of trifluoroacetic acid. This leads to the formation of new substituted dibenzoxanthenes. These reactions with polyatomic phenols at similar conditions yield diarylmethane derivatives and calix[4]resorcinols, demonstrating the compound's potential for creating complex chemical structures (Gazizov et al., 2015).

Antimicrobial and Antifungal Agents

Derivatives of related chemical structures have been synthesized and evaluated as antibacterial and antifungal agents. The study on 6-oxo-pyridine-3-carboxamide derivatives highlighted their potential in treating microbial infections, suggesting similar possibilities for the compound (El-Sehrawi et al., 2015).

Chiral Auxiliaries in Asymmetric Synthesis

Halo-substituted derivatives of pyrrolidine-2-carboxamides have been utilized as chiral auxiliaries for the asymmetric synthesis of (S)-α-amino acids. This indicates the compound's relevance in enantioselective synthesis, providing a pathway to produce optically active pharmaceuticals and chemicals (Belokon’ et al., 2002).

Synthesis and Evaluation of Heterocyclic Compounds

The compound and its related structures serve as precursors in the synthesis of novel heterocyclic compounds with potential biological activities. This underlines its utility in drug discovery and development processes (Shah et al., 2019).

PET Tracers for Orexin2 Receptors

Studies have also explored the radiosynthesis of compounds structurally similar to the one for potential PET tracers for orexin2 receptors. Although the specific compounds studied did not show desired brain uptake, this application highlights the compound's potential in medical imaging and diagnostics (Liu et al., 2012).

Properties

IUPAC Name

N-(3-acetylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3/c1-11(23)12-4-2-5-13(10-12)21-16(25)14-6-3-8-22(14)9-7-15(24)17(18,19)20/h2,4-5,7,9-10,14H,3,6,8H2,1H3,(H,21,25)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIJSPCBIDVVHR-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.